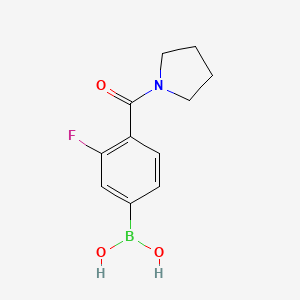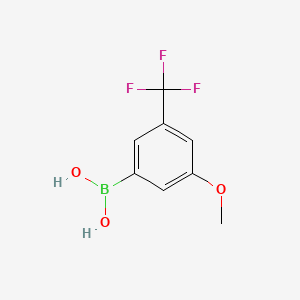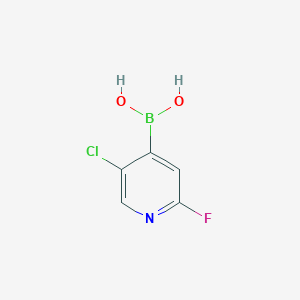
(5-氯-2-氟吡啶-4-基)硼酸
描述
“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is a boronic acid derivative primarily used in organic synthesis . It is widely used in the formation of carbon-carbon bonds . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .
Molecular Structure Analysis
The molecular formula of “(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is C5H4BClFNO2 . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is widely used in organic synthesis for the formation of carbon-carbon bonds . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .Physical and Chemical Properties Analysis
“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” has a molecular weight of 175.35 . It is a solid at room temperature . The storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C . The predicted boiling point is 344.7±52.0 °C and the predicted pKa is 6.22±0.58 .科学研究应用
有机合成
(5-氯-2-氟吡啶-4-基)硼酸: 在有机合成中广泛应用,特别是在碳-碳键的形成中。 它是 Suzuki 偶联反应中的关键试剂,在该反应中,它被用于在钯催化剂的作用下偶联芳基卤化物与芳基或乙烯基硼酸 .
药物化学
在药物化学中,该化合物是合成各种生物活性分子的前体。 例如,它可以用于制备杂芳基苄基脲,这些化合物已被证明可以抑制糖原合酶激酶 3,一种参与众多细胞过程的蛋白质 .
药物发现
(5-氯-2-氟吡啶-4-基)硼酸中的硼酸基团对于发现新药至关重要。 它可以被掺入分子中,这些分子可以作为 HCV NS5B 聚合酶的抑制剂,该酶是丙型肝炎病毒复制所必需的酶 .
安全和危害
“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
作用机制
Target of Action
(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that is primarily used in organic synthesis . The compound’s primary targets are carbon-carbon bonds in organic compounds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . In this process, aryl halides and boronic acids or vinyl esters or boronic esters are coupled using Pd(PPh3)4 . This results in the formation of carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of carbon-carbon bonds in organic compounds . The downstream effects of these pathways would depend on the specific organic compounds being synthesized.
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific organic compounds being synthesized. In general, the compound facilitates the formation of carbon-carbon bonds, which is a key step in many organic synthesis processes .
Action Environment
Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of (5-Chloro-2-fluoropyridin-4-yl)boronic acid . Specifically, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
(5-Chloro-2-fluoropyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of these enzymes. This binding is facilitated by the boronic acid group, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making (5-Chloro-2-fluoropyridin-4-yl)boronic acid a potential candidate for drug development targeting specific enzymes .
Cellular Effects
In cellular contexts, (5-Chloro-2-fluoropyridin-4-yl)boronic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism. For instance, the inhibition of kinases by (5-Chloro-2-fluoropyridin-4-yl)boronic acid can result in the downregulation of specific signaling cascades, impacting cell proliferation, differentiation, and apoptosis . These effects make it a compound of interest in cancer research and other diseases where cell signaling is disrupted.
Molecular Mechanism
The molecular mechanism of action of (5-Chloro-2-fluoropyridin-4-yl)boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group in the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, (5-Chloro-2-fluoropyridin-4-yl)boronic acid can influence gene expression by inhibiting transcription factors or other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chloro-2-fluoropyridin-4-yl)boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (5-Chloro-2-fluoropyridin-4-yl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to (5-Chloro-2-fluoropyridin-4-yl)boronic acid in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and altered cellular functions .
Dosage Effects in Animal Models
The effects of (5-Chloro-2-fluoropyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (5-Chloro-2-fluoropyridin-4-yl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
(5-Chloro-2-fluoropyridin-4-yl)boronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, the inhibition of kinases by (5-Chloro-2-fluoropyridin-4-yl)boronic acid can alter the phosphorylation status of metabolic enzymes, thereby modulating their activity and the overall metabolic flux .
Transport and Distribution
Within cells and tissues, (5-Chloro-2-fluoropyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of (5-Chloro-2-fluoropyridin-4-yl)boronic acid within tissues is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of (5-Chloro-2-fluoropyridin-4-yl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-Chloro-2-fluoropyridin-4-yl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism .
属性
IUPAC Name |
(5-chloro-2-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNOKCGQCXVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660530 | |
| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034659-38-5 | |
| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (5-Chloro-2-fluoropyridin-4-yl)boronic acid in the synthesis of NVP-2?
A1: (5-Chloro-2-fluoropyridin-4-yl)boronic acid serves as a crucial building block in the synthesis of NVP-2. It participates in a Suzuki–Miyaura reaction with another key intermediate (7) to introduce the 5-chloro-2-fluoropyridine moiety into the final molecule []. This moiety likely contributes to the overall shape, binding affinity, and selectivity of NVP-2 towards CDK9.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


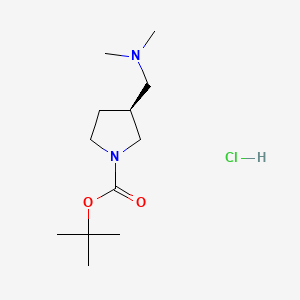

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
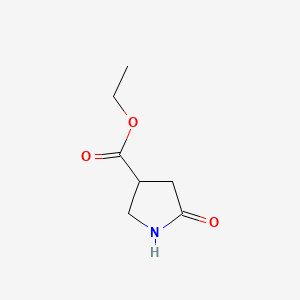
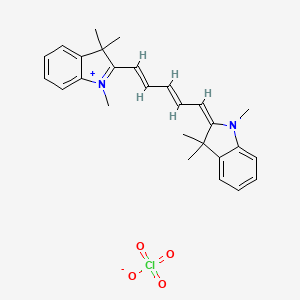
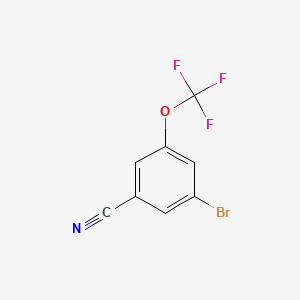
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)

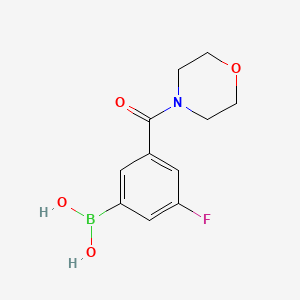

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)

